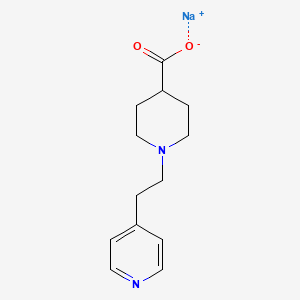

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate

CAS No.: 1158260-61-7

Cat. No.: VC2994441

Molecular Formula: C13H17N2NaO2

Molecular Weight: 256.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1158260-61-7 |

|---|---|

| Molecular Formula | C13H17N2NaO2 |

| Molecular Weight | 256.28 g/mol |

| IUPAC Name | sodium;1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate |

| Standard InChI | InChI=1S/C13H18N2O2.Na/c16-13(17)12-4-9-15(10-5-12)8-3-11-1-6-14-7-2-11;/h1-2,6-7,12H,3-5,8-10H2,(H,16,17);/q;+1/p-1 |

| Standard InChI Key | GLWPJBBDLCEYEJ-UHFFFAOYSA-M |

| SMILES | C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2.[Na+] |

| Canonical SMILES | C1CN(CCC1C(=O)[O-])CCC2=CC=NC=C2.[Na+] |

Introduction

Chemical Structure and Properties

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate (CAS: 1158260-61-7) features a distinctive molecular architecture characterized by a piperidine ring substituted at the 1-position with a 2-pyridin-4-ylethyl group and at the 4-position with a carboxylate group in its sodium salt form. The molecular formula is C₁₃H₁₇N₂NaO₂, with a molecular weight of 256.281 g/mol . This structure confers unique chemical and biological properties that distinguish it from other piperidine derivatives.

Structural Features

The compound contains several key structural elements:

-

A six-membered piperidine heterocyclic ring

-

A pyridine ring connected via an ethyl linker at the 4-position

-

A sodium carboxylate group at the 4-position of the piperidine ring

The presence of the carboxylate group enhances the compound's water solubility, while the pyridine ring contributes to potential hydrogen-bonding interactions with biological targets. The ethyl linker provides conformational flexibility, which can be crucial for molecular recognition in biological systems.

Physical and Chemical Properties

The physical and chemical properties of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₇N₂NaO₂ |

| Molecular Weight | 256.281 g/mol |

| CAS Number | 1158260-61-7 |

| Physical State | Solid |

| Solubility | Water-soluble (enhanced by sodium salt form) |

| Storage Conditions | Room temperature |

| Classification | Bioactive Small Molecule |

The sodium salt form significantly enhances the compound's solubility in aqueous media compared to its free acid counterpart, making it potentially more suitable for biological applications .

Structural Relationships and Comparative Analysis

Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate shares structural similarities with several compounds that have established biological activities. Comparative analysis provides insights into potential mechanisms of action and applications.

Comparison with Related Compounds

Understanding the structural relationships between Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate and similar compounds helps elucidate potential functional properties:

These structural variations can significantly affect binding affinity, pharmacokinetics, and pharmacodynamics, potentially leading to different biological activities.

Research Findings and Applications

Comparative Receptor Affinity Data

Research on structurally similar compounds provides insights into potential binding characteristics of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate. Table 3 presents affinity data for related compounds containing pyridine-piperidine scaffolds:

| Compound ID | Core Structure | Substituent | H₃R Affinity (Ki, nM) | σ₁R Affinity (Ki, nM) | σ₂R Affinity (Ki, nM) | Selectivity Ratio (σ₁/H₃) |

|---|---|---|---|---|---|---|

| 4 | Piperazine | Pyridin-4-yl | 3.17 | 1531 | 101 | 0.1 |

| 5 | Piperidine | Pyridin-4-yl | 7.70 | 3.64 | 22.4 | 6.2 |

| 19 | Piperazine | Pyridin-4-yl | 40.5 | 408 | 59.7 | 0.1 |

| 20 | Piperazine | Pyridin-4-yl | 38.9 | 274 | 65.9 | 0.2 |

This data indicates that the substitution of piperazine with piperidine (compound 5) significantly enhances selectivity for sigma-1 receptors over histamine H3 receptors . By extension, Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate might exhibit similar receptor selectivity profiles, with potential applications in neurological disorders.

Neurological Disorders

The compound's structural elements are found in molecules that target receptors involved in neurological pathways. For instance, sigma-1 receptor modulators have shown promise in treating conditions such as neuropathic pain, depression, and cognitive disorders .

Cancer Treatment

The piperidine-4-carboxylate scaffold appears in compounds with demonstrated anticancer activity. For example, 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides have shown efficacy in inhibiting tumor growth through protein kinase B inhibition . Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate might exhibit similar properties.

Anti-inflammatory Applications

Compounds with pyridine-piperidine structural motifs have demonstrated anti-inflammatory properties. The specific arrangement of functional groups in Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate could potentially interact with targets involved in inflammatory pathways.

Future Research Directions

Structure-Activity Optimization

Future research could focus on optimizing the structure of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate to enhance its potency and selectivity for specific targets. Potential modifications might include:

-

Varying the length of the alkyl linker between the piperidine and pyridine rings

-

Introducing substituents on the pyridine ring to modulate electronic properties

-

Exploring bioisosteric replacements for the carboxylate group

-

Investigating stereochemical aspects of the molecule for potential enantioselective effects

Mechanistic Studies

Further investigations could elucidate the precise mechanisms of action of Sodium 1-(2-pyridin-4-ylethyl)piperidine-4-carboxylate, including:

-

Detailed binding studies with potential protein targets

-

Cellular assays to determine effects on signaling pathways

-

In vivo studies to assess pharmacokinetic properties and efficacy in disease models

-

Computational modeling to predict binding modes and optimize structure

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume